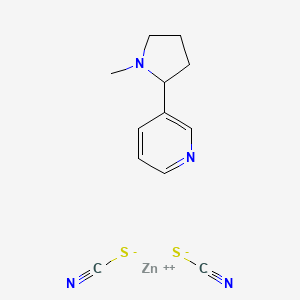
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is a complex compound that combines a pyridine derivative with zinc and thiocyanate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc typically involves the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with zinc thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered pyridine structures.
Substitution: The thiocyanate groups can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified pyridine derivatives, while substitution reactions can produce new zinc complexes with different ligands.
科学研究应用
Chemistry
In chemistry, S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications that require high stability and specific chemical reactivity.
作用机制
The mechanism of action of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Nicotine: A structurally similar compound with a pyridine and pyrrolidine ring system.
Zinc thiocyanate complexes: Other zinc complexes with thiocyanate ligands.
Uniqueness
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is unique due to its combination of a pyridine derivative with zinc and thiocyanate groups. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.
属性
CAS 编号 |
64092-25-7 |
|---|---|
分子式 |
C12H14N4S2Zn |
分子量 |
343.8 g/mol |
IUPAC 名称 |
zinc;3-(1-methylpyrrolidin-2-yl)pyridine;dithiocyanate |
InChI |
InChI=1S/C10H14N2.2CHNS.Zn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1-3;/h2,4,6,8,10H,3,5,7H2,1H3;2*3H;/q;;;+2/p-2 |
InChI 键 |
NHZMQSFHSVSQET-UHFFFAOYSA-L |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2.C(#N)[S-].C(#N)[S-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


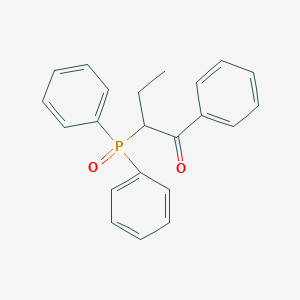
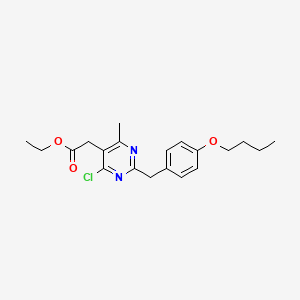
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
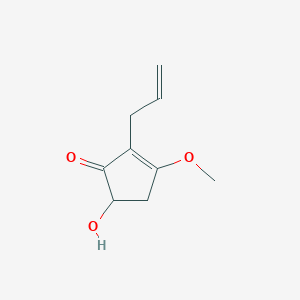
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
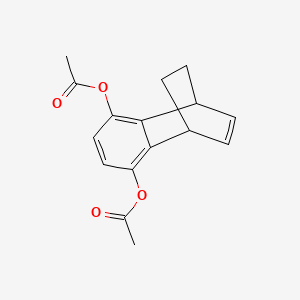
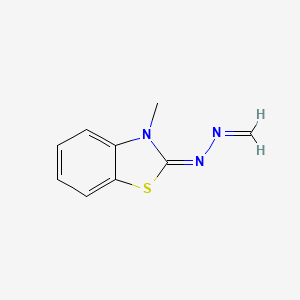
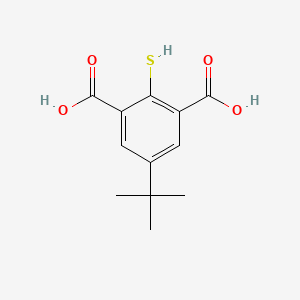
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
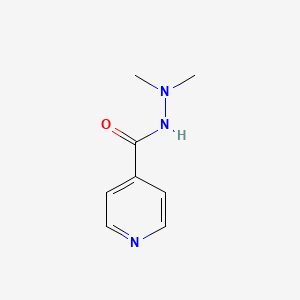
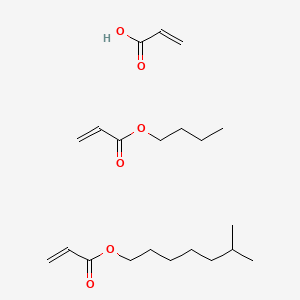
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
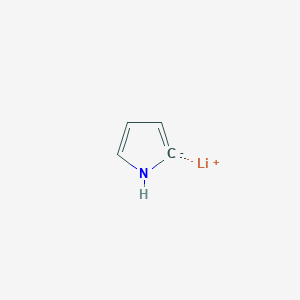
![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
